2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid
Overview
Description
2-(Ethoxycarbonyl)-1H-indole-3-carboxylic acid is a chemical compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds known for their significant roles in both natural and synthetic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid generally involves the following steps:
Indole Formation: : The indole core is typically constructed through classical methods such as the Fischer indole synthesis.
Functional Group Modification: : The ethoxycarbonyl group is introduced via esterification, often using ethyl chloroformate and appropriate base conditions.
Carboxylic Acid Introduction: : Finally, the carboxylic acid group is added through carboxylation reactions.
Industrial Production Methods: : Industrial synthesis may employ a variety of catalysts and more efficient reaction conditions to scale up production. Techniques such as continuous flow reactors and the use of solid-supported reagents can be utilized to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often yielding products with higher oxidation states.
Reduction: : Reduction reactions can transform it into compounds with lower oxidation states.
Substitution: : Both nucleophilic and electrophilic substitution reactions are possible due to the reactive sites present in the indole ring and functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: : Various halogenating agents and nucleophiles are used under controlled conditions.
Major Products: : Reactions can yield a range of derivatives, including esters, amides, and substituted indole derivatives, each with distinct chemical properties.
Scientific Research Applications
Chemistry: : The compound serves as a precursor in organic synthesis for the development of more complex molecules, including pharmaceuticals and agrochemicals. Biology Medicine : Researchers investigate its potential therapeutic properties, such as anti-inflammatory or anticancer activities. Industry : It is employed in material science for creating novel materials with unique chemical and physical properties.
Mechanism of Action
The compound's effects are mediated through its interaction with various molecular targets, including enzymes and receptors. The pathways involved often include enzyme inhibition, receptor binding, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid
Indole-3-butyric acid
2-Carboxyindole
Uniqueness: : 2-(Ethoxycarbonyl)-1H-indole-3-carboxylic acid is distinguished by its specific functional groups, which confer unique chemical reactivity and biological activity compared to other indole derivatives. Its structure enables selective interactions with molecular targets, potentially leading to novel applications in various scientific fields.
Properties
IUPAC Name |
2-ethoxycarbonyl-1H-indole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-2-17-12(16)10-9(11(14)15)7-5-3-4-6-8(7)13-10/h3-6,13H,2H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKAHXLZJKJMKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694254 | |
Record name | 2-(Ethoxycarbonyl)-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30694254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
441800-93-7 | |
Record name | 2-(Ethoxycarbonyl)-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30694254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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